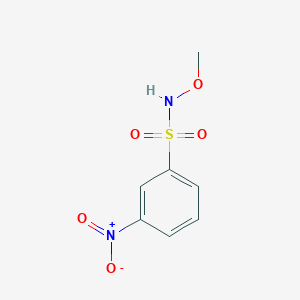

Benzenesulfonamide, N-methoxy-3-nitro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenesulfonamide derivatives are a significant class of compounds with a wide range of applications . They have been studied for their potential as anticancer and antimicrobial agents . The derivatives work via the inhibition of carbonic anhydrase IX, a gene that is overexpressed in many solid tumors .

Synthesis Analysis

The synthesis of new aryl thiazolone–benzenesulfonamides, which are derivatives of benzenesulfonamide, has been described in the literature . These derivatives were evaluated for their anti-proliferative activity against various cancer cell lines .Chemical Reactions Analysis

Benzenesulfonamide derivatives have been evaluated for their inhibitory effect on carbonic anhydrase IX . This enzyme plays a crucial role in tumor cells, and its inhibition can lead to the development of novel antiproliferative agents .Applications De Recherche Scientifique

Antifungal Properties

A series of compounds, including 4-(3-chloro-2-(4-hydroxy-3-methoxybenzyllidene)-4-oxoazetidin-1-yl)amino-N-(substituted) benzenesulfonamide, demonstrated potent antifungal activity against Aspergillus niger & Aspergillus flavus, indicating a potential application in antifungal therapies (Gupta & Halve, 2015).

Preparation of 3-Amino-4-hydroxybenzenesulfonamide Derivatives

The chlorosulfonation of 2-nitroanisole produced 4-methoxy-3-nitrobenzenesulfonyl chloride, which was converted into various benzenesulfonamide derivatives, useful in the synthesis of “Acid Alizarin Violet N” derivatives (Katritzky et al., 1993).

Photodynamic Therapy for Cancer Treatment

A new benzenesulfonamide derivative substituted zinc(II) phthalocyanine with high singlet oxygen quantum yield was synthesized for potential use in photodynamic therapy for cancer treatment. Its properties as a photosensitizer are noteworthy for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Role in Carbonic Anhydrase Inhibition

N-substituted benzenesulfonamides, including N-methoxy-moieties, were investigated as carbonic anhydrase inhibitors, revealing insights into their inhibition mechanism. This shows potential in therapeutic applications targeting carbonic anhydrase (Di Fiore et al., 2011).

Synthesis and Antiproliferative Activity

N-(7-indazolyl)benzenesulfonamide derivatives were synthesized and evaluated for their antiproliferative activities, with certain compounds demonstrating significant potency, highlighting their potential in cancer treatment (Bouissane et al., 2006).

Orientations Futures

Propriétés

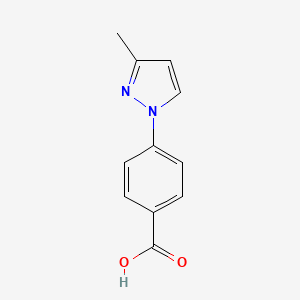

IUPAC Name |

N-methoxy-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBLEPVVLBJSFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, N-methoxy-3-nitro- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-cyclohexyl-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358332.png)

![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2358334.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)

![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2358349.png)